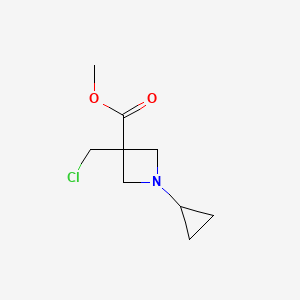

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule that contains a chloromethyl group and a cyclopropylazetidine group. The chloromethyl group is a functional group that has the chemical formula -CH2-Cl . The cyclopropyl group is a three-membered ring structure common in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chloromethylation is a common reaction in organic chemistry. For example, the Blanc chloromethylation reaction is a method of introducing a chloromethyl group into aromatic compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a good leaving group and could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, chloromethyl compounds are generally colorless and have a sweet odor .Scientific Research Applications

Chloromethane as a Methyl Donor

- Chloromethane acts as a methyl donor in the biosynthesis of esters and anisoles, demonstrating a broad-specificity methylating system that can esterify a wide range of aromatic and aliphatic acids. This finding opens up potential avenues for the utilization of similar structures in synthetic biology and organic chemistry applications (Harper et al., 1989).

DNA Methylation and Cancer

- Alterations in DNA methylation patterns are common in various tumors, impacting gene transcription. Studies on DNA methyltransferase inhibitors, including analogs of nucleoside deoxycitidine, have shown antileukemic activity but limited action in solid tumors, suggesting a role for methyl donors in developing treatments for cancer through epigenetic mechanisms (Goffin & Eisenhauer, 2002).

Synthetic Applications

- Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used to synthesize spirocyclopropane anellated heterocyclic carboxylates, demonstrating the versatility of chloromethyl and cyclopropyl containing compounds in organic synthesis (Bullock et al., 1972).

Mechanism of Action of Alkylating Agents

- Studies on alkylating agents like 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) reveal their ability to covalently cross-link DNA, providing insights into the use of similar compounds in chemotherapy and the role of chloroethyl groups in mediating biological effects (Lown & McLaughlin, 1979).

Antineoplastic Agents

- Chloroethyl- and methylnitrosourea analogues of thymidine have shown significant antineoplastic activities, indicating the potential of cyclopropyl and chloromethyl groups in developing novel cancer therapies (Lin et al., 1978).

Safety and Hazards

properties

IUPAC Name |

methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-13-8(12)9(4-10)5-11(6-9)7-2-3-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYCBSUMMDOXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN(C1)C2CC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)

![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)